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molecular formula C34H34N2O4 B1204088 2,2-Bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane

2,2-Bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane

Cat. No. B1204088
M. Wt: 534.6 g/mol
InChI Key: DPMXTDKQWKXVSU-UHFFFAOYSA-N
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Patent
US07365231B2

Procedure details

A mixture of 2,2-bis(4-(3-hydroxy-4-nitrophenoxy)phenyl)adamantane (3.00 g, 5.05 mmol), 10% Pd/C (0.06 g) and ethanol (60 mL) were heated to reflux. Then, 20 mL of hydrazine hydrate was added dropwise into the suspension solution over a period of 1 hour. After the mixture was refluexed for another 24 h. The reaction solution was then filtered to remove Pd/C. The crude product was recrystallized from ethanol to give 1.81 g (67.1%) of 2,2-bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane. mp>160° C. (decompose); IR (KBr): 3415, 3298, 2912 cm−1, MS (EI) m/z 534 (M+, 100); Anal. Calcd. for C34H34N2O4: C, 76.40; H, 6.36; N, 5.24. Found: C, 76.21; H, 6.45; N, 5.22.
Name
2,2-bis(4-(3-hydroxy-4-nitrophenoxy)phenyl)adamantane
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.06 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:39]=[CH:40][C:41]=1[N+:42]([O-])=O)[O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2([C:22]3[CH:27]=[CH:26][C:25]([O:28][C:29]4[CH:34]=[CH:33][C:32]([N+:35]([O-])=O)=[C:31]([OH:38])[CH:30]=4)=[CH:24][CH:23]=3)[CH:19]3[CH2:20][CH:15]4[CH2:16][CH:17]([CH2:21][CH:13]2[CH2:14]4)[CH2:18]3)=[CH:8][CH:7]=1.O.NN>[Pd].C(O)C>[NH2:35][C:32]1[CH:33]=[CH:34][C:29]([O:28][C:25]2[CH:24]=[CH:23][C:22]([C:12]3([C:9]4[CH:10]=[CH:11][C:6]([O:5][C:4]5[CH:39]=[CH:40][C:41]([NH2:42])=[C:2]([OH:1])[CH:3]=5)=[CH:7][CH:8]=4)[CH:13]4[CH2:21][CH:17]5[CH2:16][CH:15]([CH2:20][CH:19]3[CH2:18]5)[CH2:14]4)=[CH:27][CH:26]=2)=[CH:30][C:31]=1[OH:38] |f:1.2|

Inputs

Step One
Name
2,2-bis(4-(3-hydroxy-4-nitrophenoxy)phenyl)adamantane
Quantity
3 g
Type
reactant
Smiles
OC=1C=C(OC2=CC=C(C=C2)C2(C3CC4CC(CC2C4)C3)C3=CC=C(C=C3)OC3=CC(=C(C=C3)[N+](=O)[O-])O)C=CC1[N+](=O)[O-]
Name
Quantity
0.06 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated to reflux
FILTRATION
Type
FILTRATION
Details
The reaction solution was then filtered
CUSTOM
Type
CUSTOM
Details
to remove Pd/C
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=C(C=C(OC2=CC=C(C=C2)C2(C3CC4CC(CC2C4)C3)C3=CC=C(C=C3)OC3=CC(=C(C=C3)N)O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 67.1%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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